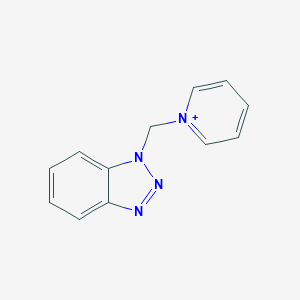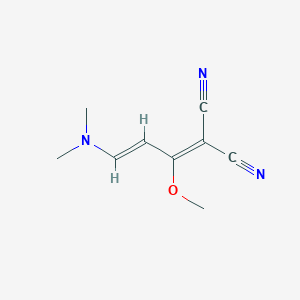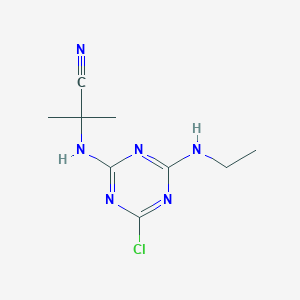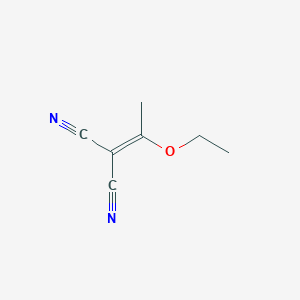
1-((1H-Benzotriazol-L-yl)methyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.
Mécanisme D'action
The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium-based antiviral and anticancer drugs. Another direction is the exploration of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium and its potential applications in various fields.
Conclusion:
In conclusion, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, or 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.
Méthodes De Synthèse
1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a reagent for the synthesis of various compounds. In biological research, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been studied for its potential as an antiviral and anticancer agent.
Propriétés
Numéro CAS |
125713-96-4 |
|---|---|
Nom du produit |
1-((1H-Benzotriazol-L-yl)methyl)pyridinium |
Formule moléculaire |
C12H11N4+ |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1 |
Clé InChI |
ZNPLOJPOKFITRO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
SMILES canonique |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
Synonymes |
1-(pyridin-1-ylmethyl)benzotriazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















